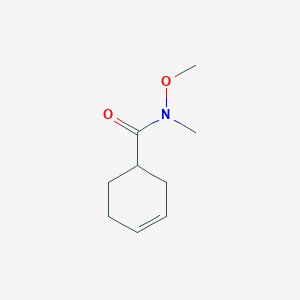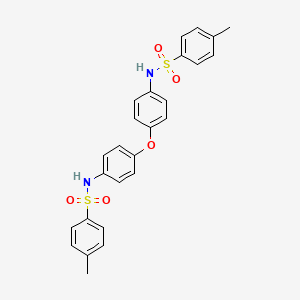![molecular formula C15H13NO2 B14301106 2-[(E)-(1-Phenylethylidene)amino]benzoic acid CAS No. 116628-14-9](/img/structure/B14301106.png)
2-[(E)-(1-Phenylethylidene)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(1-Phenylethylidene)amino]benzoic acid is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is derived from the condensation of an aromatic aldehyde and an aromatic amine, resulting in a structure that includes both aromatic and imine functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1-Phenylethylidene)amino]benzoic acid typically involves the condensation reaction between 2-aminobenzoic acid and an aromatic aldehyde, such as benzaldehyde. The reaction is usually carried out in an organic solvent like ethanol or methanol, often in the presence of an acid catalyst like hydrochloric acid or acetic acid to facilitate the formation of the Schiff base. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of Schiff base synthesis can be applied on a larger scale. Industrial production would likely involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, would ensure high efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(1-Phenylethylidene)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Amino derivatives where the imine group is reduced to an amine.
Substitution: Substituted aromatic compounds with various functional groups attached to the benzene ring
Aplicaciones Científicas De Investigación
2-[(E)-(1-Phenylethylidene)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 2-[(E)-(1-Phenylethylidene)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity. The exact pathways and molecular targets vary depending on the specific application, but common targets include enzymes involved in metabolic processes and proteins associated with cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzoic acid: A precursor in the synthesis of 2-[(E)-(1-Phenylethylidene)amino]benzoic acid, known for its use in the production of dyes and pharmaceuticals.
Benzaldehyde: An aromatic aldehyde used in the synthesis of various Schiff bases, including this compound.
Schiff bases: A broad class of compounds with similar structural features, used in various applications ranging from catalysis to medicine.
Uniqueness
This compound is unique due to its specific combination of aromatic and imine functionalities, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and interact with biological macromolecules makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
116628-14-9 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2-(1-phenylethylideneamino)benzoic acid |
InChI |
InChI=1S/C15H13NO2/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15(17)18/h2-10H,1H3,(H,17,18) |
Clave InChI |
MDCJOVVRXLOXHK-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=CC=C1C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14301043.png)

![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)





![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)

